Physicochemical Profile vs. Benchmark HCV Inhibitors
NCI-B16 demonstrates a calculated partition coefficient (cLogP) of 0.5 [1], which is intermediate compared to highly hydrophilic, non-drug-like aminoglycoside RNA binders and extremely lipophilic small molecules. For context, the pan-assay interference compound (PAINS) and known aggregator, Benfluron Hydrochloride, has a significantly higher cLogP of 4.04 [2]. This difference in lipophilicity is critical, as a lower cLogP can reduce non-specific binding to cellular membranes and proteins, a common source of assay artifacts.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.5 |
| Comparator Or Baseline | Benfluron Hydrochloride; cLogP = 4.04 |
| Quantified Difference | 3.54 LogP units lower for NCI-B16 |
| Conditions | Computational prediction (XLogP3 method) based on chemical structure |
Why This Matters
The significantly lower lipophilicity of NCI-B16 reduces the likelihood of promiscuous, off-target membrane interactions, enhancing its utility as a selective probe in cellular HCV replication assays.
- [1] PubChem. Compound Summary for CID 414760: 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid. View Source
- [2] PubChem. Compound Summary for CID 65605: Benfluron Hydrochloride. View Source
